(S)-3,4-Diaminobutyric acid dihydrochloride

Vue d'ensemble

Description

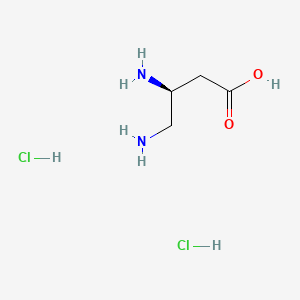

(S)-3,4-Diaminobutyric acid dihydrochloride is a chiral diamino acid derivative It is a white crystalline powder that is highly soluble in water

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,4-diaminobutyric acid dihydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with L-aspartic acid.

Reduction: L-aspartic acid is reduced to L-3,4-diaminobutyric acid using a reducing agent such as lithium aluminum hydride.

Hydrochloride Formation: The resulting L-3,4-diaminobutyric acid is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-3,4-Diaminobutyric acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: It can be further reduced to form amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Oxo derivatives of (S)-3,4-diaminobutyric acid.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-3,4-Diaminobutyric acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the biosynthesis of certain peptides and proteins.

Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mécanisme D'action

The mechanism of action of (S)-3,4-diaminobutyric acid dihydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Pathways Involved: It may affect metabolic pathways involving amino acid synthesis and degradation.

Comparaison Avec Des Composés Similaires

®-3,4-Diaminobutyric Acid Dihydrochloride: The enantiomer of (S)-3,4-diaminobutyric acid dihydrochloride.

L-2,3-Diaminopropionic Acid Dihydrochloride: A structurally similar compound with one less carbon atom in the backbone.

Uniqueness:

Chirality: The (S)-enantiomer has specific interactions with chiral biological molecules, making it unique in its biological activity.

Chemical Properties: Its unique arrangement of amino groups allows for specific chemical reactions that are not possible with other similar compounds.

Activité Biologique

(S)-3,4-Diaminobutyric acid dihydrochloride (DAB) is a chiral diamino acid notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C4H12Cl2N2O2

- Molecular Weight : 195.06 g/mol

- Structure : The compound features two amino groups located on the 3rd and 4th carbon atoms of a butyric acid backbone, which contributes to its unique biological activity.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : DAB can act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access and inhibiting enzyme activity. This is particularly significant in metabolic pathways involving amino acids.

- Receptor Interaction : The compound may interact with cell surface receptors, modulating signal transduction pathways that affect neurotransmitter systems. This interaction is crucial for its potential neuroprotective effects .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It has been studied for its role in:

- Modulating Neurotransmitter Release : DAB may influence the release and uptake of neurotransmitters, potentially aiding in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases .

- Protecting Neuronal Cells : Studies have shown that DAB can protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neuronal death .

Antimicrobial Activity

Some studies have suggested that DAB exhibits antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in pathogens .

Case Studies and Experimental Evidence

- Neurobiology Studies : A study investigated the effects of DAB on neuronal cultures exposed to neurotoxic agents. Results indicated that DAB significantly reduced cell death and preserved neuronal integrity, suggesting its potential as a therapeutic agent in neuroprotection .

- Antimicrobial Research : In vitro tests showed that DAB had inhibitory effects on various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial growth was attributed to its interference with metabolic processes .

- Enzyme Interaction Studies : Research highlighted DAB's role as an inhibitor of specific enzymes involved in amino acid metabolism. This inhibition could lead to altered metabolic states beneficial for certain therapeutic applications.

Summary of Findings

Propriétés

IUPAC Name |

(3S)-3,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-3(6)1-4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSOFTBXTQXELE-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CN)N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672099 | |

| Record name | (3S)-3,4-Diaminobutanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141318-80-1 | |

| Record name | (3S)-3,4-Diaminobutanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.